molecular formula C8H9BrO2 B1442878 2-Bromo-3-methoxybenzyl alcohol CAS No. 199436-55-0

2-Bromo-3-methoxybenzyl alcohol

Cat. No.: B1442878
CAS No.: 199436-55-0
M. Wt: 217.06 g/mol
InChI Key: UYNFEAWRYONGMV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-methoxybenzyl alcohol can be synthesized through several synthetic routes. One common method involves the bromination of 3-methoxybenzyl alcohol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction typically proceeds under mild conditions and yields the desired product with good selectivity.

Another synthetic route involves the protection of the hydroxyl group of 3-methoxybenzyl alcohol, followed by bromination and subsequent deprotection to yield this compound. This method allows for better control over the reaction conditions and can improve the overall yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability. The use of environmentally friendly solvents and brominating agents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium cyanide, and organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or alkaline medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium azide in dimethylformamide, sodium cyanide in dimethyl sulfoxide, organometallic reagents in anhydrous solvents.

Major Products Formed

    Oxidation: 2-Bromo-3-methoxybenzaldehyde, 2-bromo-3-methoxybenzoic acid.

    Reduction: 3-Methoxybenzyl alcohol.

    Substitution: 2-Azido-3-methoxybenzyl alcohol, 2-cyano-3-methoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-3-methoxybenzyl alcohol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating the activity of certain enzymes. It can also be used in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers, resins, and coatings. Its reactivity and functional group compatibility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-3-methoxybenzyl alcohol depends on the specific reactions it undergoes and the molecular targets involved

    Nucleophilic Reactions: The hydroxyl group can act as a nucleophile, attacking electrophilic centers in other molecules

    Electrophilic Reactions: The bromine atom can act as an electrophile, undergoing substitution reactions with nucleophiles

The specific molecular targets and pathways involved in these reactions depend on the nature of the reactants and the reaction conditions.

Comparison with Similar Compounds

2-Bromo-3-methoxybenzyl alcohol can be compared with other similar compounds, such as:

    3-Methoxybenzyl alcohol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4-methoxybenzyl alcohol: The methoxy group is positioned differently, leading to variations in reactivity and selectivity in chemical reactions.

    2-Bromo-3-hydroxybenzyl alcohol: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which allows for selective reactions and the introduction of various functional groups. This makes it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

(2-bromo-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNFEAWRYONGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199436-55-0
Record name 2-Bromo-3-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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